molecular formula C16H16N4O2S B2644263 2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941943-45-9

2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2644263
CAS No.: 941943-45-9
M. Wt: 328.39
InChI Key: HNGYHQQSKDEBNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-(2,4-Dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazine core substituted with a 2,4-dimethylphenyl group at the 7-position and an acetamide moiety. Its structural complexity and substituent arrangement suggest tailored physicochemical properties, including solubility and metabolic stability.

Properties

IUPAC Name

2-[7-(2,4-dimethylphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-8-4-5-11(9(2)6-8)13-15-14(18-10(3)23-15)16(22)20(19-13)7-12(17)21/h4-6H,7H2,1-3H3,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGYHQQSKDEBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Antioxidant Properties

Research indicates that derivatives of thiazolo[4,5-d]pyridazine compounds exhibit significant antioxidant activity. In preliminary assays, compounds similar to 2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide demonstrated notable anti-lipid peroxidation effects. For instance, a related acetamide derivative showed an inhibition percentage of 93.1% at a concentration of 100 µM, indicating strong antioxidant potential .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been evaluated. Notably, it was tested against soybean lipoxygenase, an enzyme involved in the inflammatory response. While the title compound showed lower inhibition (28% at 100 µM), related intermediates exhibited more potent inhibition with IC50 values of 55 µM and 27 µM for two other derivatives .

Anticancer Activity

The anticancer potential of thiazolo[4,5-d]pyridazine derivatives has been explored in various studies. For example, compounds with similar structures were evaluated against A549 (lung cancer) and C6 (glioma) cell lines. The results indicated that certain derivatives could induce apoptosis in tumor cells, suggesting a promising pathway for cancer treatment .

Synthesis and Characterization

The synthesis of the compound involves several steps, typically starting from simpler thiazole derivatives. Characterization techniques such as FT-IR, NMR (both 1H^{1}H and 13C^{13}C), and LC-MS are employed to confirm the structure and purity of the synthesized compounds. For example, the 1H^{1}H NMR spectrum reveals distinct peaks corresponding to specific hydrogen environments in the molecule, facilitating structural elucidation .

Table: Summary of Biological Activities

Activity Observation Reference
Anti-lipid peroxidation93.1% inhibition at 100 µM
Soybean lipoxygenase inhibition28% inhibition at 100 µM
Anticancer activityInduced apoptosis in A549 and C6 cell lines

Case Study 1: Antioxidant Activity

In a study evaluating various thiazolo derivatives, it was found that those with higher lipophilicity exhibited greater antioxidant activity. The compound was part of a series that demonstrated a consistent trend where modifications to the phenyl group enhanced activity due to better interaction with lipid membranes .

Case Study 2: Enzyme Inhibition

Another study focused on enzyme inhibition showed that structural modifications significantly affected potency against soybean lipoxygenase. The findings suggest that specific substitutions on the thiazole ring can enhance binding affinity and selectivity for the enzyme active site .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thiazolo[4,5-d]pyridazine Derivatives

N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide
  • Key Differences :
    • 7-Position Substituent : 2-Thienyl vs. 2,4-dimethylphenyl in the target compound. The thienyl group may enhance π-π stacking interactions but reduce lipophilicity compared to the aromatic dimethylphenyl group.
    • Acetamide Substitution : 4-Chlorophenyl vs. unsubstituted acetamide in the target compound. The chlorine atom could increase electronegativity and influence binding affinity .
4-(2,7-Dimethyl-4-oxo-1,3-thiazolo[4,5-d]pyridazin-5-yl)benzenesulfonamide
  • Substituents: 2,7-Dimethyl groups on the thiazolo-pyridazine core vs. 2-methyl and 7-(2,4-dimethylphenyl) in the target compound. Crystallographic data (R factor = 0.034) confirm structural rigidity, which may enhance stability in formulations .

Pyrimido[4,5-d][1,3]oxazin and Thiazolo[4,5-d]pyrimidine Derivatives

N-(3-(7-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-4-propyl-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)acrylamide (16c)
  • Key Differences: Core Structure: Pyrimido[4,5-d][1,3]oxazin vs. thiazolo[4,5-d]pyridazine. Analytical Data: HPLC purity of 99.34% (retention time: 9.37 min) suggests robust synthetic protocols, which could inform purification strategies for the target compound .
5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (19)
  • Key Differences :
    • Functional Groups : Incorporates a coumarin-derived chromen-4-yl group, which may confer fluorescence properties absent in the target compound.
    • Synthesis : Microwave-assisted methods (vs. conventional heating) improve reaction efficiency, a technique applicable to the target compound’s synthesis .

Acetamide Derivatives with Varied Cores

N-(3-cyano-4-(6-fluoroindolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide
  • Key Differences: Core Structure: Quinoline-piperidine vs. thiazolo-pyridazine. The quinoline core may target different enzymes (e.g., topoisomerases).

Substituent Effects on Physicochemical and Pharmacological Properties

Position Target Compound Analog (Source) Impact
7-Position 2,4-Dimethylphenyl 2-Thienyl () ↑ Lipophilicity; potential for enhanced membrane permeability.
Acetamide Unsubstituted 4-Chlorophenyl () ↓ Electron-withdrawing effects; altered metabolic stability.
Core Thiazolo[4,5-d]pyridazine Benzenesulfonamide () ↑ Hydrogen-bonding capacity; potential for improved target engagement.

Pharmacokinetic and Stability Considerations

  • Metabolic Stability : The 2,4-dimethylphenyl group in the target compound may reduce oxidative metabolism compared to electron-deficient substituents (e.g., 4-chlorophenyl in ).
  • Crystallographic Stability : The benzenesulfonamide analog’s low R factor (0.034) underscores the importance of crystalline purity in formulation development .

Q & A

Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions impact yield and purity?

Methodological Answer:
Synthesis typically involves multi-step reactions starting from thiazole or pyridazine precursors. Key steps include:

  • Cyclization : Formation of the thiazolo[4,5-d]pyridazin core using phosphorus pentasulfide or thiourea derivatives under reflux in polar aprotic solvents like DMF or DMSO .
  • Substitution : Introduction of the 2,4-dimethylphenyl group via Suzuki coupling or nucleophilic aromatic substitution, requiring palladium catalysts and controlled temperatures (80–120°C) .
  • Acetamide Functionalization : Coupling with activated acetamide derivatives (e.g., using EDCI/HOBt) in dichloromethane at room temperature .
    Yield Optimization : Purity (>95%) is achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol .

Advanced: How can regioselectivity challenges during cyclization be addressed to minimize byproducts?

Methodological Answer:
Regioselectivity in thiazolo-pyridazine formation is influenced by:

  • Steric Effects : Bulky substituents (e.g., 2,4-dimethylphenyl) direct cyclization to the less hindered position. Computational modeling (DFT) predicts transition-state energies to guide substituent placement .
  • Catalytic Systems : Pd(PPh₃)₄ improves coupling efficiency for aryl groups, reducing dimerization byproducts .
  • Reaction Monitoring : Real-time HPLC-MS tracks intermediates, allowing rapid adjustment of stoichiometry or temperature to suppress side reactions .

Basic: What spectroscopic techniques are critical for structural validation?

Methodological Answer:

  • 1H/13C NMR : Confirms substituent integration and electronic environments (e.g., acetamide carbonyl at ~170 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 423.12) .
  • IR : Identifies key functional groups (C=O stretch at ~1650 cm⁻¹, NH bending at ~1550 cm⁻¹) .

Advanced: How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for ambiguous positions?

Methodological Answer:

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals by correlating proton-proton spatial relationships, particularly for aromatic protons in the 2,4-dimethylphenyl group .
  • Isotopic Labeling : Incorporation of deuterated reagents during synthesis clarifies exchangeable proton assignments (e.g., NH in acetamide) .
  • Computational NMR Prediction : Tools like ACD/Labs or Gaussian simulate spectra to match experimental data, resolving ambiguities in regiochemistry .

Basic: What in vitro assays are recommended for preliminary biological screening?

Methodological Answer:

  • Anticancer Activity : MTT assay against HeLa or MCF-7 cells (IC₅₀ determination) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or cyclooxygenase-2 (COX-2), using ATP/ADP-Glo or prostaglandin quantification .
  • Cytotoxicity Control : Parallel testing on non-cancerous cell lines (e.g., HEK-293) to assess selectivity .

Advanced: How can target engagement and mechanism of action be elucidated for this compound?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Identifies target proteins by measuring thermal stabilization upon ligand binding .
  • CRISPR-Cas9 Knockout Models : Validates hypothesized targets (e.g., STAT3) by comparing activity in wild-type vs. knockout cells .
  • Molecular Dynamics Simulations : Predicts binding modes to receptors (e.g., docking to COX-2 active site) and guides mutagenesis studies .

Basic: What structural features drive its biological activity compared to analogs?

Methodological Answer:

  • Substituent Effects : The 2,4-dimethylphenyl group enhances lipophilicity (logP ~3.2), improving membrane permeability versus simpler aryl groups .
  • Acetamide Flexibility : The acetamide linker allows conformational adaptability for target binding, unlike rigid ester derivatives .
  • Thiazolo-Pyridazin Core : The electron-deficient core interacts with catalytic lysine residues in kinases, as shown in SAR studies of analogs .

Advanced: How can computational QSAR models improve lead optimization?

Methodological Answer:

  • Descriptor Selection : Use MOE or Schrodinger to calculate topological (e.g., Wiener index) and electronic (Mulliken charges) descriptors .
  • Model Validation : Leave-one-out cross-validation (Q² >0.6) and external test sets ensure robustness .
  • Scaffold Hopping : Identifies bioisosteres (e.g., replacing thiazole with oxazole) while maintaining predicted activity .

Basic: What stability tests are essential for long-term storage?

Methodological Answer:

  • Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks; monitor decomposition via HPLC .
  • Solution Stability : Assess in DMSO (10 mM) at -20°C for 1 month; <5% degradation indicates suitability for biological assays .

Advanced: How can degradation pathways be characterized to inform formulation?

Methodological Answer:

  • LC-QTOF-MS : Identifies degradation products (e.g., hydrolyzed acetamide or oxidized thiazole) .
  • Kinetic Modeling : Arrhenius plots predict shelf-life at 25°C, guiding excipient selection (e.g., antioxidants like BHT) .

Basic: Which analytical methods quantify this compound in biological matrices?

Methodological Answer:

  • HPLC-UV : C18 column, acetonitrile/water (60:40), detection at 254 nm; LOD 0.1 µg/mL .
  • LC-MS/MS : MRM transitions (423→285 for quantification; 423→154 for confirmation) in plasma samples .

Advanced: How can hyphenated techniques resolve co-eluting impurities in pharmacokinetic studies?

Methodological Answer:

  • 2D-LC (LC×LC) : Orthogonal separation (HILIC + reversed-phase) resolves co-eluting metabolites .
  • Ion Mobility-MS : Differentiates isomers based on collision cross-section (CCS) values .

Basic: How should researchers address contradictory bioactivity data across studies?

Methodological Answer:

  • Standardized Protocols : Adopt CLSI guidelines for cell viability assays to minimize inter-lab variability .
  • Source Verification : Confirm compound purity (≥95%) via COA and third-party LC-MS .

Advanced: What statistical and cheminformatic tools analyze conflicting structure-activity data?

Methodological Answer:

  • PCA & PLS Regression : Reduces dimensionality to identify outliers or confounding variables .
  • Bayesian Models : Prioritizes synthetic analogs with high probability of activity using FCFP6 fingerprints .
  • Meta-Analysis : Integrates public data (ChEMBL, PubChem) to resolve discrepancies in IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.